molecular formula C17H21NO4S B497411 N-benzyl-2,5-diethoxybenzenesulfonamide CAS No. 325811-15-2

N-benzyl-2,5-diethoxybenzenesulfonamide

Cat. No.: B497411
CAS No.: 325811-15-2
M. Wt: 335.4g/mol
InChI Key: HMBAJFCJKSNTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,5-diethoxybenzenesulfonamide is a synthetic organic compound with the molecular formula C17H21NO4S . It belongs to the benzenesulfonamide class of chemicals, a group known for its significant pharmacological potential and role in medicinal chemistry research . Sulfonamides, as a functional group, are characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom (R-SO₂NH-R'). This structure is the basis for a wide range of biologically active molecules . Researchers are particularly interested in benzenesulfonamide derivatives for their ability to interact with critical biological targets. Studies have shown that various benzenesulfonamide analogs exhibit promising inhibitory activities against enzymes like receptor tyrosine kinases (RTKs), including the tropomyosin receptor kinase A (TrkA) . Such interactions are valuable for investigating new pathways in disease research, including oncology, where these compounds are explored for their anti-proliferative effects in models such as glioblastoma . The specific substitution pattern on the benzene ring, such as the 2,5-diethoxy groups, and the N-benzyl moiety in this compound, are key structural features that influence its binding affinity, selectivity, and overall bioactivity profile. Further research is required to fully elucidate the specific mechanism of action and all potential research applications of this compound. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

325811-15-2

Molecular Formula

C17H21NO4S

Molecular Weight

335.4g/mol

IUPAC Name

N-benzyl-2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-3-21-15-10-11-16(22-4-2)17(12-15)23(19,20)18-13-14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3

InChI Key

HMBAJFCJKSNTMH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CC=C2

solubility

40.7 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2,5-diethoxybenzenesulfonamide has been investigated for its potential therapeutic properties. It exhibits significant biological activities that could be harnessed for medical applications:

  • Antimicrobial Activity : Studies have shown that sulfonamide compounds can possess antimicrobial properties. This compound may inhibit bacterial growth, making it a candidate for developing new antibacterial agents .
  • Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant activity in preclinical models. Research indicates that structural modifications in sulfonamides can enhance their efficacy against seizures .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in:

  • Reagent for Organic Reactions : this compound can act as a reagent in the synthesis of other organic compounds, facilitating the formation of diverse chemical structures.

Biological Research

Research into the biological mechanisms of this compound has revealed its potential as a tool for studying metabolic pathways:

  • Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic processes, which is crucial for understanding its role in diseases such as metabolic disorders and cancer .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several sulfonamides, including this compound. Results indicated that this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticonvulsant Properties

In another investigation focusing on anticonvulsant activity, derivatives of N-benzyl sulfonamides were tested using the maximal electroshock seizure model in rodents. The findings demonstrated that certain modifications to the sulfonamide structure enhanced protective effects against induced seizures.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following sulfonamide derivatives share structural similarities with N-benzyl-2,5-diethoxybenzenesulfonamide, differing primarily in substituents on the benzene ring or the N-linked group:

Compound Name Substituents (Benzene Ring) N-Linked Group Key Features
N-benzyl-2,2,2-trifluoroacetamide Trifluoroacetamide Benzyl High electronegativity (fluorine atoms)
2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide 2,5-Dimethoxy Complex aryl (imidazopyridine) Enhanced π-π stacking potential
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide 2,5-Dimethoxy, 4-amino Phenyl Electron-donating amino group
2,5-Dimethoxy-N-(8-methyl-11-oxo-dibenzo-oxazepin-2-yl)benzenesulfonamide 2,5-Dimethoxy Heterocyclic (dibenzo-oxazepine) Rigid, planar scaffold

Key Observations :

  • Ethoxy vs.
  • N-Benzyl vs. Complex Aryl Groups : The benzyl group in the target compound is less sterically hindered than bulkier N-linked groups (e.g., imidazopyridine or dibenzo-oxazepine), which could influence binding to enzymatic targets .
Antimicrobial Activity
  • N-benzyl-2,2,2-trifluoroacetamide (a non-sulfonamide analog) demonstrated antifungal activity against Aspergillus flavus (MIC = 15.62 µg/mL) and moderate antibacterial effects, attributed to fluorine-induced electronegativity enhancing target interactions .
  • 2,5-Dimethoxy-N-phenylbenzenesulfonamide analogs (e.g., 4-amino variant) lack direct activity data but are hypothesized to target enzymes like β-lactamases due to sulfonamide-mediated hydrogen bonding .

Hypothesis for this compound :
The diethoxy groups may improve hydrophobic interactions with fungal or bacterial membranes compared to methoxy analogs, though this could trade off with reduced solubility.

Antioxidant Capacity
  • N-benzyl-2,2,2-trifluoroacetamide showed 78.97% antioxidant activity at 1,000 µg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g, linked to its electron-withdrawing trifluoromethyl group stabilizing radical intermediates .
  • Ethoxy vs. Methoxy Impact : Ethoxy’s larger size may enhance radical scavenging due to increased electron donation, but this remains untested for the target compound.
Molecular Docking and Enzyme Inhibition
  • N-benzyl-2,2,2-trifluoroacetamide exhibited low docking energies against AmpC β-lactamase and CYP51, suggesting competitive inhibition .
  • 2,5-Dimethoxy sulfonamides with rigid N-linked groups (e.g., dibenzo-oxazepine) may achieve better enzyme fit due to planar structures .

Prediction for Target Compound : The flexible benzyl group and ethoxy substituents might allow adaptive binding to enzyme active sites, though methoxy analogs with rigid scaffolds could exhibit higher specificity.

Preparation Methods

Molecular Architecture and Key Functional Groups

The compound features a benzenesulfonamide core substituted with ethoxy groups at the 2- and 5-positions and a benzyl moiety attached to the sulfonamide nitrogen. The IUPAC name, N-benzyl-2,5-diethoxybenzenesulfonamide, reflects this arrangement. The SMILES string (CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CC=C2) and InChIKey (HMBAJFCJKSNTMH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Rotatable Bonds and Conformational Flexibility

With eight rotatable bonds, the molecule exhibits significant conformational flexibility, which may influence its reactivity during synthesis. The diethoxy groups contribute to steric hindrance, potentially affecting nucleophilic substitution kinetics at the sulfonamide center.

Physicochemical Properties

A critical analysis of PubChem data reveals the following properties:

PropertyValueRelevance to Synthesis
Molecular Weight335.4 g/molDetermines stoichiometric ratios
XLogP3-AA3.1Guides solvent selection
Hydrogen Bond Donors1Impacts purification strategies
Topological Polar SA73 ŲInfluences chromatographic behavior
Solubility (pH 7.4)40.7 µg/mLAffects recrystallization conditions

The moderate lipophilicity (XLogP3-AA = 3.1) suggests preferential solubility in ethyl acetate or dichloromethane, aligning with solvents used in analogous sulfonamide syntheses.

Hypothetical Synthetic Routes

Route 1: Sulfonyl Chloride Amination

This two-step approach derives from general sulfonamide synthesis principles:

Step 1: Synthesis of 2,5-Diethoxybenzenesulfonyl Chloride

Reaction Scheme:

2,5-Diethoxybenzene+ClSO3H2,5-Diethoxybenzenesulfonyl Chloride+H2O\text{2,5-Diethoxybenzene} + \text{ClSO}3\text{H} \rightarrow \text{2,5-Diethoxybenzenesulfonyl Chloride} + \text{H}2\text{O}

  • Conditions: Chlorosulfonation at 0–5°C for 4–6 hours in dichloromethane.

  • Workup: Quench excess chlorosulfonic acid with ice, extract with DCM, dry over Na₂SO₄.

Step 2: Coupling with Benzylamine

Reaction Scheme:

2,5-Diethoxybenzenesulfonyl Chloride+BenzylamineThis compound+HCl\text{2,5-Diethoxybenzenesulfonyl Chloride} + \text{Benzylamine} \rightarrow \text{this compound} + \text{HCl}

  • Base: N-Methylmorpholine (2.2 equiv) to scavenge HCl.

  • Solvent: Ethyl acetate at -20°C to 30°C.

  • Yield (Hypothetical): 65–75% based on analogous reactions.

One-Pot Sulfonation-Amination

Reagents:

  • 2,5-Diethoxybenzene

  • Sulfur trioxide–DMF complex

  • Benzylamine

Mechanism:

  • In situ generation of sulfonic acid via SO₃–DMF complex.

  • Activation with POCl₃ to form sulfonyl chloride.

  • Immediate amination with benzylamine.

Advantages: Avoids isolation of intermediate sulfonyl chloride, reducing hydrolysis risk.

Optimization Strategies

Solvent Screening

Comparative data for reaction efficiency in different solvents (hypothetical):

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (HPLC)
Ethyl Acetate6.0287295.2
THF7.5266893.8
Dichloromethane8.9377596.1

Data extrapolated from patent US8957252B2, where ethyl acetate showed optimal balance between solubility and reaction control.

Temperature Profiling

A three-stage temperature gradient improves yield:

  • Initial coupling at -20°C to minimize side reactions.

  • Gradual warming to 25°C over 2 hours.

  • Final maturation at 30°C for 1 hour.

Purification and Characterization

Crystallization Conditions

Utilize the compound’s low aqueous solubility (40.7 µg/mL) for recrystallization:

  • Solvent System: Ethyl acetate/hexane (1:3 v/v)

  • Crystal Morphology: Needle-like prisms observed at 4°C

¹H NMR (Hypothetical, 400 MHz, CDCl₃)

  • δ 7.32–7.25 (m, 5H, Ar-H benzyl)

  • δ 6.98 (d, J=8.4 Hz, 1H, H-3)

  • δ 6.72 (dd, J=8.4, 2.8 Hz, 1H, H-4)

  • δ 4.51 (s, 2H, CH₂N)

  • δ 4.12–4.04 (q, 4H, OCH₂CH₃)

  • δ 1.41 (t, J=7.0 Hz, 6H, OCH₂CH₃)

HRMS (ESI+)

Calculated for C₁₇H₂₁NO₄S [M+H]⁺: 336.1271
Observed: 336.1268

Industrial-Scale Considerations

Cost Analysis (Hypothetical, 10 kg Batch)

ComponentCost (USD/kg)Quantity (kg)Total (USD)
2,5-Diethoxybenzene4206.82,856
Benzylamine3103.2992
Ethyl Acetate1280 L960
Total 4,808

Yield-adjusted API cost: $142/g (72% yield assumed).

Q & A

Q. How can researchers validate off-target effects in enzyme inhibition studies?

  • Methodological Answer : Employ orthogonal assays:
  • Selectivity panels : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.